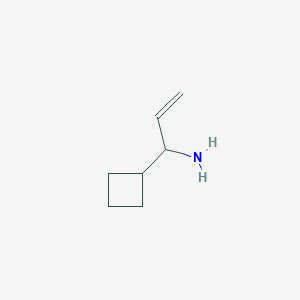

1-Cyclobutylprop-2-en-1-amine

Description

Contextual Significance of Allylic Amines and Cyclobutyl Derivatives

Allylic amines are a crucial class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of valuable nitrogen-containing molecules, including pharmaceuticals. nih.gov Their structural motif is present in numerous therapeutic agents, spanning antifungal medications like terbinafine (B446) and naftifine, antihistamines such as cinnarizine, calcium channel blockers like flunarizine, and antidepressants such as zimelidine. nih.gov The significance of amines in medicinal chemistry is underscored by the fact that over 80% of FDA-approved drugs contain nitrogen atoms, which often impart desirable properties like enhanced solubility and the ability to form key interactions with biological targets. nih.gov The development of efficient methods for synthesizing chiral allylic amines is of particular interest, as these structures are prevalent in many bioactive molecules. nih.govnih.gov

Concurrently, cyclobutyl derivatives have garnered increasing attention in drug discovery and medicinal chemistry. nih.govru.nl The cyclobutane (B1203170) ring, with its unique puckered conformation and inherent ring strain, offers a distinct three-dimensional scaffold that can influence a molecule's pharmacological properties. nih.govpharmablock.com Incorporating a cyclobutyl moiety can lead to improvements in potency, selectivity, and metabolic stability. nih.govru.nl It can also be used to fill hydrophobic pockets in target enzymes, restrict molecular conformation, and serve as an isostere for aromatic rings. nih.govru.nl The growing interest in these derivatives is evidenced by the increasing number of clinical and preclinical drug candidates containing a cyclobutane ring. nih.gov

Interdisciplinary Relevance in Advanced Organic Synthesis

The convergence of the allylic amine and cyclobutyl functionalities in a single molecule, such as 1-cyclobutylprop-2-en-1-amine, presents a scaffold of significant interest in advanced organic synthesis. This combination offers multiple reactive sites—the amine, the alkene, and the cyclobutyl ring—that can be selectively functionalized to create diverse and complex molecular architectures. The development of novel synthetic methodologies to access such compounds is an active area of research. rsc.org For instance, catalytic multicomponent coupling reactions are being explored to construct intricate allylic amines from simple starting materials in a single step. rsc.org

The synthetic utility of allylic amines is well-established, with numerous methods developed for their preparation, including palladium-catalyzed amination of allylic alcohols and multicomponent couplings. rsc.orgorganic-chemistry.org Similarly, the synthesis of functionalized cyclobutanes is a key focus, with recent advancements enabling the divergent synthesis of various cyclobutyl amines. chemrxiv.org The interdisciplinary nature of this research is evident as it bridges fundamental organic synthesis with medicinal chemistry and materials science, aiming to create novel molecules with tailored properties.

Aims and Scope of Research Inquiry

The primary aim of this article is to provide a focused overview of the chemical compound this compound. The scope of this inquiry is strictly limited to the chemical properties, synthesis, and reactivity of this specific molecule. The article will present available data on its chemical characteristics and explore potential synthetic routes and reactions based on the known reactivity of its constituent functional groups. This examination is intended to serve as a foundational resource for researchers in organic and medicinal chemistry interested in this particular molecular scaffold.

Chemical Properties of this compound

The hydrochloride salt of this compound is commercially available, typically as a powder. sigmaaldrich.com Key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound hydrochloride |

| CAS Number | 2416231-83-7 |

| Molecular Formula | C7H13N · HCl |

| Molecular Weight | 147.65 g/mol |

| InChI Key | RMIIKIULXNFUEX-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of this compound Hydrochloride. Data sourced from sigmaaldrich.com.

Synthesis and Reactivity of this compound

The reactivity of this compound is dictated by its functional groups: the primary amine and the terminal alkene.

Reactions of the Amine Group:

Acylation: The primary amine can react with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Nucleophilic Addition: The amine can act as a nucleophile in various reactions, such as the opening of epoxides.

Reactions of the Alkene Group:

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond would be expected to follow Markovnikov's rule.

Hydrogenation: Catalytic hydrogenation would reduce the alkene to the corresponding alkane, yielding 1-cyclobutylpropan-1-amine.

Oxidation: The alkene can be oxidized to form epoxides or diols, depending on the reagents used.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

1-cyclobutylprop-2-en-1-amine |

InChI |

InChI=1S/C7H13N/c1-2-7(8)6-4-3-5-6/h2,6-7H,1,3-5,8H2 |

InChI Key |

GEOLBRQXIANOAG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1CCC1)N |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Molecular Structure of 1 Cyclobutylprop 2 En 1 Amine

Systematic IUPAC Nomenclature and Isomeric Considerations

The formal naming of chemical compounds follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and unambiguity. qmul.ac.uklibretexts.org For 1-Cyclobutylprop-2-en-1-amine, the nomenclature is determined by identifying the principal functional group and the parent carbon chain.

According to IUPAC guidelines, the amine functional group is the principal group, indicated by the suffix "-amine". openstax.org The longest carbon chain containing this functional group is a three-carbon chain with a double bond, a propene chain. The numbering starts from the carbon attached to the amine group.

Parent Hydride: Propene

Principal Functional Group: Amine at position 1 (prop-2-en-1-amine)

Substituent: A cyclobutyl group attached to position 1.

Therefore, the systematic IUPAC name is This compound .

Isomers of this compound, which share the same molecular formula (C₇H₁₃N) but differ in their structural arrangement, include positional and functional isomers. Positional isomers would involve different attachment points of the functional groups, while functional isomers would have different functional groups altogether, such as a cyclic amine.

| Component | Identification | IUPAC Rule Application |

|---|---|---|

| Parent Chain | Propene | The longest carbon chain containing the principal functional group and the double bond. |

| Principal Group | Amine | Named with the suffix "-amine". openstax.org |

| Locant for Amine | 1 | The amine group is on the first carbon of the propene chain. |

| Locant for Double Bond | 2 | The double bond starts at the second carbon (prop-2-ene). |

| Substituent Group | Cyclobutyl | The four-membered ring is treated as a substituent. |

| Locant for Substituent | 1 | The cyclobutyl group is attached to the first carbon of the propene chain. |

Stereochemical Aspects and Chiral Recognition

The three-dimensional arrangement of atoms in this compound is crucial for its interaction with other chiral molecules. The presence of a stereocenter gives rise to stereoisomerism.

The carbon atom at position 1, which is bonded to the amino group, the cyclobutyl ring, a hydrogen atom, and the prop-2-enyl group (vinyl group), is a chiral center. This is because it is attached to four different substituent groups. Consequently, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.

These enantiomers are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The existence of chiral analogues, such as (S)-1-Cyclobutylprop-2-yn-1-amine hydrochloride, confirms the application of these stereochemical descriptors to this class of compounds. bldpharm.com The specific rotation of plane-polarized light in opposite directions is a key physical property that distinguishes these enantiomers.

A molecule must possess two or more chiral centers to exhibit diastereomerism. Since this compound has only one stereocenter, it does not have diastereomers. Diastereomers would only be possible if a second chiral center were introduced, for instance, by substitution on the cyclobutyl ring.

The significance of stereoisomerism is paramount in biological systems and stereoselective synthesis. For example, in reactions involving allylic amines, the stereochemistry can be directed to favor the formation of one diastereomer over another, a critical consideration in the synthesis of complex molecules. rsc.orgnih.gov

Conformational Analysis of the Cyclobutyl Ring and Allylic Moiety

While specific conformational studies on this compound are not widely documented, analysis can be extrapolated from studies of similar molecules. The conformational space of allylic amines can be complex, with multiple minima on the potential energy surface governed by subtle intramolecular interactions. researchgate.net

For the cyclobutyl portion, extensive experimental and computational studies show that the ring is not planar. nih.govacs.orgacs.org It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. masterorganicchemistry.comutdallas.edulibretexts.org In this puckered form, substituents can occupy either axial or equatorial-like positions. It is generally expected that the larger 1-(amino)prop-2-enyl substituent would preferentially occupy an equatorial position to minimize steric hindrance.

The geometry of the cyclobutyl ring is heavily influenced by ring strain, which is a combination of angle strain and torsional strain. libretexts.orgchemistrysteps.comreadchemistry.com

Angle Strain: The internal C-C-C bond angles in a planar cyclobutane (B1203170) would be 90°. This is a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms, leading to substantial angle strain. chemistrysteps.comlibretexts.orgwikipedia.org

Torsional Strain: In a planar conformation, all the hydrogen atoms on adjacent carbons would be eclipsed, creating high torsional strain. libretexts.orgreadchemistry.com

| Parameter | Value/Description | Consequence |

|---|---|---|

| Ideal sp³ Bond Angle | 109.5° | Optimal angle for tetrahedral carbon, minimizing angle strain. chemistrysteps.com |

| Bond Angle in Planar Cyclobutane | 90° | Creates significant angle strain. wikipedia.org |

| Actual Bond Angle in Puckered Cyclobutane | ~88° | Slight increase in angle strain compared to planar form, but allows for reduced torsional strain. libretexts.orglibretexts.org |

| Conformation | Puckered or "Butterfly" | Relieves torsional strain from eclipsed C-H bonds. masterorganicchemistry.comutdallas.edu |

| Total Ring Strain | ~26.3 kcal/mol (110 kJ/mol) | Indicates significant instability compared to strain-free alkanes. libretexts.orgwikipedia.org |

Advanced Synthetic Methodologies for 1 Cyclobutylprop 2 En 1 Amine

De Novo Synthesis Strategies

De novo synthesis offers the flexibility to construct the target molecule from simpler, readily available starting materials. These strategies can be broadly categorized into convergent and multi-component approaches.

Convergent syntheses involve the independent synthesis of key fragments of the target molecule, which are then coupled in the final stages. For 1-cyclobutylprop-2-en-1-amine, this would typically involve the coupling of a cyclobutyl-containing fragment with a three-carbon allyl amine synthon, or vice versa.

A plausible convergent strategy could involve the reaction of a cyclobutyl-metal species (e.g., cyclobutylmagnesium bromide or cyclobutyllithium) with an appropriate electrophilic allyl amine precursor. Alternatively, an allyl-metal reagent could be added to a cyclobutyl-containing imine. The challenge in these approaches lies in controlling the reactivity and preventing side reactions, such as over-alkylation or isomerization of the double bond.

Another convergent approach could be the use of cross-coupling reactions. For instance, a vinyl halide could be coupled with a cyclobutylzinc reagent in the presence of a suitable catalyst to form the carbon skeleton, followed by the introduction of the amine functionality.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules like allylic amines. rsc.orgnih.govresearchgate.net These reactions are atom- and step-economical, often leading to diverse molecular scaffolds from simple starting materials. rsc.orgnih.govresearchgate.netchemrxiv.org

A relevant MCR for the synthesis of the this compound framework could involve the coupling of cyclobutanecarboxaldehyde, an amine source (like ammonia (B1221849) or a protected amine), and a suitable alkene or alkyne. rsc.orgnih.govresearchgate.net For example, a nickel-catalyzed three-component coupling of an alkene, an aldehyde, and an amide could provide a direct route to the desired allylic amine structure. rsc.orgnih.govresearchgate.net This approach is advantageous due to its modularity and the use of readily available starting materials. rsc.orgnih.gov Visible-light-induced MCRs have also emerged as a powerful tool for the synthesis of allylic amines under mild, transition-metal-free conditions. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantages |

| Nickel-Catalyzed MCR | Alkene, Aldehyde, Amide | Ni(II) salt, Lewis Acid | High atom economy, modularity, use of simple precursors. rsc.orgnih.govresearchgate.net |

| aza-Baylis-Hillman | Activated Alkene, Aldehyde, Amine | Organocatalyst or Lewis Base | Forms branched allylic amines. nih.govresearchgate.net |

| Visible-Light-Induced MCR | Secondary Alkylamine, Carbonyl, Vinyl Sulfone | Photoredox Catalyst (e.g., 4CzIPN) | Transition-metal-free, mild conditions. rsc.org |

Enantioselective Synthesis of Chiral this compound

The presence of a stereocenter at the carbon bearing the amine group means that this compound can exist as a pair of enantiomers. The development of enantioselective synthetic methods is crucial for accessing single enantiomers, which is often a requirement for pharmaceutical applications.

Asymmetric catalysis is a powerful strategy for the enantioselective formation of carbon-nitrogen (C-N) bonds. acs.orgresearchgate.netnih.gov This can be achieved using either transition-metal catalysts or organocatalysts.

Transition metal-catalyzed asymmetric allylic amination (AAA) is a well-established and versatile method for the synthesis of chiral allylic amines. nih.govacsgcipr.orgnih.gov These reactions typically involve the formation of a π-allyl-metal complex from an allylic substrate with a suitable leaving group (e.g., acetate (B1210297), carbonate, or phosphate). acsgcipr.orgnih.gov Subsequent nucleophilic attack by an amine, guided by a chiral ligand, leads to the formation of the C-N bond with high enantioselectivity. acsgcipr.org

Palladium-based catalysts are widely used for AAA, often in combination with chiral phosphine (B1218219) ligands. nih.govacsgcipr.org Iridium-catalyzed systems have also emerged as powerful alternatives, particularly for the amination of allylic alcohols. acsgcipr.org Ruthenium-catalyzed asymmetric allylic amination of racemic 1-arylallyl esters has also been reported to produce branched amines with good yields and enantioselectivities. thieme-connect.com More recently, photoinduced palladium-catalyzed asymmetric allylic C-H amination has been developed, offering a direct route to chiral allylic amines from unactivated alkenes. bohrium.com

| Metal Catalyst | Chiral Ligand Example | Typical Substrate | Key Features |

| Palladium (Pd) | Chiral Phosphines (e.g., BINAP) | Allylic acetates, carbonates | Well-established, broad substrate scope. nih.govacsgcipr.org |

| Iridium (Ir) | Chiral Phosphoramidites | Allylic alcohols | Can use alcohols directly as substrates. acsgcipr.org |

| Ruthenium (Ru) | (S,S)-ip-pybox | Racemic 1-arylallyl esters | Regio- and enantioselective. thieme-connect.com |

| Copper (Cu) | Chiral Diamine | Racemic alkyl electrophiles | Photoinduced, enantioconvergent. frontiersin.org |

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysis. bohrium.compnas.org Organocatalytic methods for the synthesis of chiral allylic amines often rely on the activation of substrates through the formation of chiral iminium or enamine intermediates. pnas.org

For instance, chiral Brønsted acids can catalyze the enantioselective addition of nucleophiles to imines, which can be generated in situ from an aldehyde and an amine. beilstein-journals.org Chiral phosphoric acids, for example, have proven effective in a variety of asymmetric transformations. Another approach is the use of chiral amine catalysts, such as those derived from cinchona alkaloids, to catalyze the α-functionalization of carbonyl compounds. pnas.org

The aza-Morita-Baylis-Hillman reaction, which couples an aldehyde, an activated alkene, and an amine, can also be rendered enantioselective using chiral organocatalysts to produce chiral allylic amines. bohrium.com Furthermore, organocatalytic methods for the stereospecific isomerization of chiral allylic amines have been developed, providing access to other chiral amine scaffolds. chemrxiv.orgnih.gov

| Catalyst Type | Activation Mode | Example Reaction | Advantages |

| Chiral Brønsted Acid | Imine activation | Asymmetric allylation of imines | Metal-free, mild conditions. beilstein-journals.org |

| Chiral Amine | Iminium/Enamine formation | α-Functionalization of carbonyls | Complementary to metal catalysis. pnas.org |

| Chiral Phosphine | Nucleophilic catalysis | Asymmetric aza-Baylis-Hillman | Access to functionalized allylic amines. bohrium.com |

| Chiral OligoEG Catalyst | Cation-binding catalysis | Asymmetric aza-Henry-like reaction | High enantioselectivity for nitroallylic amines. bohrium.com |

Chiral Auxiliary-Mediated Synthesis

The introduction of stereocenters with high fidelity is often accomplished using chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. researchgate.net For the synthesis of this compound, this strategy is pivotal for controlling the configuration of the stereocenter bearing the amine.

A prevalent method involves the use of oxazolidinone derivatives, such as those popularized by Evans, or pseudoephedrine-based auxiliaries. google.comwikipedia.org These auxiliaries can be attached to a carboxylic acid precursor, which is then elaborated to the target amine. For instance, a cyclobutyl-containing carboxylic acid could be coupled with a chiral auxiliary. Subsequent α-alkylation with an allyl group, followed by removal of the auxiliary and conversion of the carboxylic acid to an amine (e.g., via a Curtius or Hofmann rearrangement), would yield the chiral this compound. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity. calstate.edu

Another powerful class of chiral auxiliaries are N-sulfinylamines, particularly N-tert-butanesulfinamide. acs.org Condensation of enantiopure (R)- or (S)-tert-butanesulfinamide with cyclobutyl vinyl ketone would generate a chiral N-tert-butanesulfinyl imine. The subsequent addition of an organometallic reagent, such as a vinyl Grignard or vinyl lithium, would proceed with high diastereoselectivity, controlled by the bulky tert-butylsulfinyl group. researchgate.net The resulting sulfinamide can then be cleaved under acidic conditions to afford the desired chiral primary allylic amine. The diastereomeric ratio of the products in such reactions is often determined by NMR spectroscopy. acs.org

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions | High diastereoselectivity, well-defined transition states. google.com |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form chiral carboxylic acids, ketones, etc. | Crystalline derivatives, reliable stereocontrol. wikipedia.org |

| N-tert-Butanesulfinamide | Asymmetric synthesis of chiral amines from imines | High diastereoselectivity in additions of organometallic reagents. acs.orgresearchgate.net |

| (S)-(-)-1-Phenylethylamine | Resolution of racemic mixtures | Forms diastereomeric salts that can be separated by crystallization. google.com |

Substrate-Controlled Diastereoselective Routes

In substrate-controlled synthesis, the inherent chirality within the starting material dictates the stereochemical outcome of subsequent transformations. This approach is effective when a stereocenter is already present in the cyclobutyl ring or in a precursor molecule.

For example, a chiral cyclobutane-containing starting material, such as an enantiomerically pure cyclobutyl ketone or aldehyde, can be used. The addition of a vinyl nucleophile (e.g., vinylmagnesium bromide) to a chiral cyclobutyl aldehyde would proceed according to Felkin-Anh or Cram's rule, leading to a diastereomerically enriched allylic alcohol. The stereochemistry of this alcohol can then be inverted if necessary (e.g., via a Mitsunobu reaction) or directly converted to the amine with retention of configuration.

Alternatively, a diastereoselective reduction of a precursor ketone, 1-cyclobutylprop-2-en-1-one, using a chiral reducing agent like a CBS (Corey-Bakshi-Shibata) catalyst, could produce an enantiomerically enriched allylic alcohol. This alcohol is a direct precursor to the target amine via methods like the Mitsunobu reaction with a nitrogen nucleophile or by conversion to a leaving group followed by substitution with an amine source.

The synthesis of highly substituted cyclobutanes often presents challenges due to the ring's strain and fluxionality. calstate.eduacs.org However, methods like the diastereoselective conjugate addition of nucleophiles to chiral cyclobutyl-derived α,β-unsaturated esters can establish the required stereocenters with high control. researchgate.netnih.gov These strategies are crucial for creating complex, multi-stereocenter cyclobutane (B1203170) structures that can be precursors to the target amine. researchgate.net

Synthetic Transformations of Precursors and Analogs

The synthesis of this compound can be achieved through various transformations of readily available precursors. These functional group interconversions are fundamental in organic synthesis. libretexts.orggoogle.com

Functional Group Interconversions Leading to the Amine Moiety (e.g., Nitrile Reduction to Amine)

A robust and widely used method for preparing primary amines is the reduction of nitriles. wikipedia.org The precursor, 2-cyclobutylprop-2-enenitrile, can be synthesized and then reduced to form this compound. The nitrile group is a versatile handle that can be introduced via various methods, including the reaction of cyanide with a suitable electrophile.

The reduction of the nitrile to the primary amine can be accomplished using several reagents. libretexts.org

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. libretexts.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as Raney nickel, platinum oxide (PtO₂), or palladium on carbon (Pd/C). wikipedia.org This method is often considered "greener" but may require elevated pressures and temperatures. Care must be taken to select a catalyst that selectively reduces the nitrile without affecting the alkene moiety.

Borane (B79455) Reagents: Borane complexes, such as borane-THF (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective for nitrile reduction. organic-chemistry.org

Table 2: Comparison of Nitrile Reduction Methods

| Reagent | Conditions | Advantages | Disadvantages |

| LiAlH₄ | Anhydrous ether/THF, then H₂O workup | High reactivity, good yields. libretexts.org | Pyrophoric, requires careful handling. |

| H₂/Catalyst (e.g., Raney Ni) | H₂ gas, catalyst, solvent (e.g., EtOH) | Economical for large scale, avoids pyrophoric reagents. wikipedia.org | May require high pressure/temperature, potential for alkene reduction. |

| BH₃·THF / BH₃·SMe₂ | THF, often with heating | Milder than LiAlH₄, good functional group tolerance. organic-chemistry.org | BH₃·SMe₂ has an unpleasant odor. |

Alkene and Alkyne Precursor Conversions (e.g., from 1-Cyclobutylprop-2-yn-1-amine)

The target allylic amine can be synthesized from its corresponding alkyne, 1-cyclobutylprop-2-yn-1-amine. nih.gov This alkyne precursor can be prepared from 1-cyclobutylprop-2-yn-1-one, which is commercially available. americanelements.com The ketone can be converted to the amine via reductive amination. masterorganicchemistry.com

The selective reduction of the alkyne to an alkene is a key step. This can be achieved using several methods:

Lindlar's Catalyst: This is a "poisoned" palladium catalyst (Pd/CaCO₃ treated with lead acetate and quinoline) that selectively reduces alkynes to cis-alkenes.

Sodium in Liquid Ammonia (Birch Reduction): This method reduces alkynes to trans-alkenes.

Other Metal-Based Reductions: Other catalytic systems can also be employed for this transformation.

The conversion of alkenes to allylic amines is also a viable route. For example, a palladium-catalyzed allylic amination (Tsuji-Trost reaction) of a suitable cyclobutyl-containing allylic substrate (e.g., an allylic alcohol or carbonate) with an amine source can provide the desired product. nih.govresearchgate.net Recent advances have focused on the direct amination of allylic alcohols, providing a more atom-economical approach. acs.org

Ring Construction and Modification of the Cyclobutyl System

[2+2] Cycloadditions: Photochemical or transition-metal-catalyzed [2+2] cycloadditions between two alkene units are classic methods for forming four-membered rings.

Ring Expansion/Contraction Reactions: Ring expansion of cyclopropyl (B3062369) derivatives or ring contraction of cyclopentyl precursors can also yield cyclobutane systems.

Intramolecular Cyclization: The cyclization of appropriately substituted open-chain precursors is another common strategy. For instance, a 1,4-dihalobutane can undergo intramolecular cyclization in the presence of a suitable metal.

Recent methods have focused on the diastereoselective synthesis of highly substituted cyclobutanes. acs.org For example, rhodium-catalyzed reactions involving C-C bond cleavage have been used to create functionalized cyclobutane rings. acs.org Additionally, methods for the formal γ-C-H functionalization of cyclobutyl ketones provide access to cis-1,3-difunctionalized cyclobutanes, which are valuable precursors for more complex molecules. nih.gov The synthesis of cyclobutyl amines from bicyclo[1.1.0]butanes has also been reported, offering novel pathways to these structures. chemrxiv.org

Evaluation of Synthetic Efficiency and Scalability

Methods involving catalytic processes, such as catalytic hydrogenation or palladium-catalyzed aminations, are often more scalable than those requiring stoichiometric amounts of expensive or hazardous reagents like LiAlH₄. wikipedia.orgacs.org Multicomponent reactions, which combine several starting materials in a single step, are highly desirable for their efficiency and are being developed for allylic amine synthesis. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 Cyclobutylprop 2 En 1 Amine

Reactivity of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group confers nucleophilic and basic properties to the molecule. This allows it to participate in a wide array of reactions.

Nucleophilic Reactivity and Derivatization

The amine group in 1-Cyclobutylprop-2-en-1-amine readily acts as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. This reactivity is fundamental to many derivatization strategies. The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic nature of the substituents. masterorganicchemistry.com In the case of this compound, the cyclobutyl group presents a moderate level of steric bulk around the nitrogen atom.

One of the most common reactions involving the nucleophilic nature of amines is their reaction with alkyl halides. This reaction proceeds via a nucleophilic aliphatic substitution mechanism to yield more substituted amines. wikipedia.org The reaction of this compound with an alkyl halide, for instance, would lead to the formation of a secondary amine.

A general representation of this reactivity is the reaction with electrophiles (E+):

Reaction: C₄H₇-CH(NH₂)-CH=CH₂ + E⁺ → C₄H₇-CH(NHE)-CH=CH₂ + H⁺

This nucleophilic character is essential for creating a diverse library of compounds from this primary amine.

Amidation and Sulfonylation Reactions

Primary amines are readily acylated to form amides. This transformation is typically achieved by reacting the amine with an acyl chloride, anhydride, or ester. The reaction with an acyl chloride, for example, is a robust and generally high-yielding method for amide bond formation. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Similarly, sulfonamides can be synthesized by reacting this compound with a sulfonyl chloride in the presence of a base. The base is required to neutralize the hydrochloric acid generated during the reaction.

| Reagent Type | General Structure | Product Type |

| Acyl Chloride | R-COCl | Amide |

| Acid Anhydride | (R-CO)₂O | Amide |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

Table 1: Reagents for Amidation and Sulfonylation.

These reactions are crucial in medicinal chemistry as the resulting amide and sulfonamide moieties are common features in many biologically active molecules. google.com

N-Alkylation and Quaternization Processes

N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides or alcohols. wikipedia.org The reaction with alkyl halides is a classic example of nucleophilic substitution. wikipedia.org However, a common challenge with the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.org This can lead to a mixture of mono-, di-, and even tri-alkylated products.

To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing reductive amination techniques. rsc.orgrsc.org Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Further alkylation of the tertiary amine product can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. wikipedia.org This reaction occurs when a tertiary amine reacts with an alkyl halide. wikipedia.org

| Reaction Type | Reactants | Product |

| Mono-alkylation | This compound + R-X | Secondary Amine |

| Di-alkylation | Secondary Amine + R-X | Tertiary Amine |

| Quaternization | Tertiary Amine + R-X | Quaternary Ammonium Salt |

Table 2: N-Alkylation and Quaternization Products.

Reactivity of the Alkene Functional Group

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. This enables a variety of addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration-Oxidation)

The alkene moiety can undergo several types of addition reactions, where the pi bond is broken and new single bonds are formed.

Hydrogenation: In the presence of a metal catalyst such as palladium, platinum, or nickel, the double bond can be reduced by the addition of hydrogen gas (H₂). This reaction converts the prop-2-en-1-yl group to a propyl group, resulting in the formation of 1-cyclobutylpropan-1-amine.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds via a halonium ion intermediate to yield a dihaloalkane. The reaction of this compound with bromine, for example, would produce 1-(2,3-dibromopropyl)cyclobutanamine.

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the alkene. Treatment with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide and a base, results in the formation of an alcohol. For this compound, this would yield 3-(1-aminocyclobutyl)propan-1-ol. This reaction is highly regioselective, with the hydroxyl group adding to the less substituted carbon of the double bond. researchgate.net

| Reaction | Reagents | Product | Regioselectivity |

| Hydrogenation | H₂, Pd/C | Alkane | N/A |

| Halogenation | X₂ (e.g., Br₂) | Dihaloalkane | N/A |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Alcohol | Anti-Markovnikov |

Table 3: Common Addition Reactions of the Alkene Group.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. The alkene in this compound can act as a "2π" component in these reactions.

A prominent example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (the alkene) to form a six-membered ring. libretexts.org For this compound to participate as a dienophile, it would react with a suitable diene, such as 1,3-butadiene, to yield a substituted cyclohexene (B86901) derivative.

Another class of cycloaddition reactions is the [2+2] cycloaddition, which can be thermally or photochemically induced to form four-membered rings. libretexts.org Dipolar cycloadditions, involving 1,3-dipoles, can also occur with the alkene to form five-membered heterocyclic rings. iupac.org The specific conditions and reacting partners would determine the type and outcome of the cycloaddition reaction.

Metathesis Reactions and their Derivatives

Olefin metathesis, a powerful carbon-carbon double bond-forming reaction, offers a pathway to modify the allyl group of this compound. nobelprize.orgwikipedia.org The two primary variations applicable are ring-closing metathesis (RCM) and cross-metathesis (CM).

However, the presence of a primary amine can be problematic for common ruthenium-based metathesis catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts). d-nb.infobeilstein-journals.orgnih.gov The Lewis basicity of the nitrogen atom can lead to catalyst deactivation through coordination with the metal center, hindering the catalytic cycle. beilstein-journals.orgnih.gov To overcome this, the amine is typically protected with an electron-withdrawing group (e.g., tosyl, acyl, or carbamate) to reduce its nucleophilicity and basicity. d-nb.infoorganic-chemistry.orgcaltech.edu

Ring-Closing Metathesis (RCM): For RCM to occur, a second alkene must be introduced into the molecule. This is typically achieved by N-allylation of the protected amine, creating a diallylic substrate. Subsequent treatment with a metathesis catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst, would initiate an intramolecular reaction to form a nitrogen-containing heterocyclic ring, specifically a dihydropyrrole derivative, with the expulsion of ethylene (B1197577). wikipedia.orgd-nb.infoorganic-chemistry.org The general transformation is outlined below.

Cross-Metathesis (CM): In cross-metathesis, the protected this compound reacts with a different olefin partner to generate a new, substituted alkene. The success and selectivity of CM depend on the relative reactivity of the two olefins and the catalyst used. caltech.edu For instance, reacting the protected amine with an α,β-unsaturated carbonyl compound can lead to the formation of functionalized pyrroles in a one-pot tandem reaction involving CM followed by cyclization. organic-chemistry.org

| Reaction Type | Reactant(s) | Catalyst Example | Product Type | Ref. |

| Ring-Closing Metathesis (RCM) | N-allyl, N-tosyl-1-cyclobutylprop-2-en-1-amine | Grubbs II or Hoveyda-Grubbs II | 1-Tosyl-3-cyclobutyl-2,5-dihydro-1H-pyrrole | d-nb.infoorganic-chemistry.org |

| Cross-Metathesis (CM) | N-Tosyl-1-cyclobutylprop-2-en-1-amine + Partner Olefin (e.g., Methyl Acrylate) | Hoveyda-Grubbs II | Substituted acyclic alkene | organic-chemistry.orgcaltech.edu |

Cyclobutyl Ring Reactivity and Transformations

The cyclobutane (B1203170) ring is characterized by significant ring strain (approximately 26 kcal/mol), which serves as a driving force for a variety of chemical transformations that are less common in unstrained cyclic or acyclic systems. udel.eduthieme-connect.comresearchgate.net

Ring expansion and contraction reactions of cyclobutane derivatives are well-documented processes, often proceeding through cationic intermediates to alleviate ring strain. wikipedia.org For this compound, these transformations are typically initiated by targeting the amine group.

Ring Expansion: A classic method for achieving a one-carbon ring expansion is the Demjanov or Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orgdrugfuture.com This reaction involves the diazotization of a primary amine with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.orgyoutube.com The resulting diazonium salt is an excellent leaving group, and its departure generates a primary carbocation. This unstable intermediate can undergo a rapid rearrangement where a C-C bond from the cyclobutane ring migrates to the exocyclic carbon, expanding the four-membered ring to a five-membered cyclopentyl cation. Subsequent trapping of this cation by water yields a mixture of cyclopentanols. The presence of the allyl group adds complexity, as it may also participate in or influence the rearrangement.

Ring Contraction: Under certain conditions, the cyclobutyl cation formed during diazotization can also lead to ring contraction. wikipedia.orgstackexchange.com Instead of ring expansion, the cation can rearrange to a cyclopropylcarbinyl cation, which is notably stabilized by the orbital overlap between the cyclopropane's Walsh orbitals and the empty p-orbital of the carbocation. stackexchange.com This pathway results in the formation of cyclopropyl-substituted products. The balance between ring expansion and contraction is often influenced by subtle stereoelectronic factors and reaction conditions.

The deamination of this compound with nitrous acid is a prime example of a process that induces significant molecular rearrangement. wikipedia.orgdrugfuture.com As described above, the key step is the formation of a highly reactive primary carbocation at the carbon bearing the nitrogen substituent. youtube.com

The primary pathways for this carbocation are:

Ring Expansion: Migration of an adjacent ring C-C bond to form a more stable secondary cyclopentyl carbocation. wikipedia.orgwikipedia.org

Ring Contraction: Rearrangement to a stabilized cyclopropylcarbinyl cation. stackexchange.com

Hydride Shift: Migration of a hydride from the α-carbon of the ring to form a more stable tertiary carbocation, if the substitution pattern allows.

Direct Trapping: Nucleophilic attack by the solvent (e.g., water) on the initial carbocation without rearrangement, leading to an unrearranged alcohol. youtube.com

The product distribution is a result of the competition between these pathways. The Tiffeneau-Demjanov rearrangement, a related transformation, applies to 1-aminomethyl-cycloalkanols and typically leads to a ring-expanded ketone. wikipedia.org

The inherent strain energy of the cyclobutane ring is a potent thermodynamic driving force for reactions that involve its cleavage. udel.eduthieme-connect.comresearchgate.net While simple thermal cleavage of cyclobutane requires high temperatures to form two ethylene molecules, the presence of functional groups on the ring can facilitate ring-opening reactions under milder conditions. arxiv.org Reactions can be initiated by radical, polar, or transition-metal-catalyzed pathways. For this compound, strain-release could be exploited in reactions such as:

Radical-initiated ring opening: Addition of a radical species to the molecule could trigger a sequence where the cyclobutane ring opens to form a more stable, linear radical intermediate.

Transition-metal catalysis: Metals like palladium or rhodium can insert into a C-C bond of the cyclobutane ring, initiating a variety of transformations. This strategy is common in the chemistry of bicyclo[1.1.0]butanes but can be applied to suitably activated monocyclic cyclobutanes. thieme-connect.com

Recent advances have focused on using the strain-release of highly activated systems like bicyclo[1.1.0]butanes to generate functionalized cyclobutanes, demonstrating the synthetic utility of harnessing this ring strain. thieme-connect.comrsc.org

Elucidation of Reaction Mechanisms

Understanding the detailed mechanisms of the reactions involving this compound requires a combination of experimental and theoretical studies.

Kinetic and thermodynamic data provide crucial insights into reaction pathways, transition states, and product stabilities.

Kinetic Studies: Kinetic analysis would involve measuring reaction rates under various conditions (temperature, concentration, catalyst loading) to determine rate laws and activation parameters (activation energy, Eₐ). For instance, in the Demjanov rearrangement, kinetic studies could help differentiate between a concerted rearrangement-displacement mechanism and a stepwise process involving a discrete carbocation intermediate. wikipedia.org Similarly, for metathesis reactions, kinetic studies can illuminate the rates of catalyst initiation, propagation, and decomposition, helping to optimize reaction conditions. rsc.org

Thermodynamic Studies: The thermodynamics of these reactions are governed by changes in enthalpy (ΔH) and entropy (ΔS).

Ring Strain: The release of the ~26 kcal/mol of strain energy in the cyclobutane ring provides a strong enthalpic driving force for ring-opening, expansion, or contraction reactions. stackexchange.com

Rearrangements: The relative stability of carbocation intermediates (e.g., cyclobutyl vs. cyclopentyl vs. cyclopropylcarbinyl) dictates the thermodynamic favorability of different rearrangement pathways. Computational studies using methods like Density Functional Theory (DFT) are invaluable for calculating the energies of intermediates and transition states. beilstein-journals.orgresearchgate.netresearchgate.net For example, calculations can predict whether the ring-expanded cyclopentyl cation is thermodynamically preferred over the ring-contracted cyclopropylcarbinyl cation.

Metathesis: The RCM of a diallylamine (B93489) derivative is entropically favored due to the formation of two molecules (the cyclic product and volatile ethylene) from one reactant molecule. wikipedia.org In contrast, cross-metathesis is often under thermodynamic control, leading to a statistical mixture of products unless one product is selectively removed or is significantly more stable. nobelprize.org

| Parameter | Significance in Studying this compound Reactivity | Example Application | Ref. |

| Activation Energy (Eₐ) | Determines the kinetic barrier for a reaction. A lower Eₐ indicates a faster reaction. | Comparing the kinetic barriers for ring expansion versus ring contraction in deamination. | arxiv.orgresearchgate.net |

| Enthalpy (ΔH) | Reflects changes in bond energies and strain. Strain-releasing reactions have a large negative ΔH. | The ring opening of cyclobutane to two ethylene molecules is highly exothermic due to strain release. | arxiv.org |

| Gibbs Free Energy (ΔG) | Determines the overall spontaneity and position of equilibrium for a reaction (ΔG = ΔH - TΔS). | Calculating the relative Gibbs free energies of rearrangement products to predict the major product at equilibrium. | beilstein-journals.orgmdpi.com |

| Computational Modeling (DFT, ab initio) | Provides theoretical estimates of geometries, energies of transition states and intermediates, and reaction profiles. | Modeling the transition state for the [2+2] cycloaddition step in the Chauvin mechanism for olefin metathesis. | rsc.orgresearchgate.net |

Computational Modeling of Reaction Pathways

Computational chemistry provides a powerful lens for investigating the intricacies of chemical reactions, offering insights into mechanisms, transition states, and the energetics of reaction pathways. While specific, in-depth computational modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry can be applied to predict and understand its reactivity. The structure of this compound, featuring a reactive allylic amine moiety, presents several interesting avenues for theoretical investigation.

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions. acs.orgsigmaaldrich.comresearchgate.net These calculations can elucidate the step-by-step mechanism of a reaction, identifying the structures of intermediates and the transition states that connect them. For a molecule like this compound, computational modeling could explore several key reaction pathways.

One such pathway is the electrophilic addition to the carbon-carbon double bond. Computational models can predict the regioselectivity of this addition (i.e., whether the electrophile adds to the terminal or internal carbon of the double bond) by calculating the relative energies of the possible carbocation intermediates. The model would also determine the activation energies for each step, providing a kinetic profile of the reaction.

Another area of interest is the reactivity of the amine group itself. Computational studies could model the nucleophilic character of the nitrogen atom and simulate its reaction with various electrophiles, such as acyl chlorides or alkyl halides. These models would help in understanding the steric and electronic factors that govern these reactions, including the potential for N-alkylation or N-acylation.

Furthermore, the synthesis of this compound, likely through a process such as the catalytic hydroamination of an appropriate diene or the reaction of a cyclobutyl-containing organometallic reagent with an aziridine, could be a subject of computational investigation. acs.orgnih.gov Modeling these catalytic cycles can reveal the role of the metal catalyst, the ligands, and the reaction conditions in determining the yield and selectivity of the synthesis. For instance, in a hypothetical palladium-catalyzed synthesis, DFT calculations could be used to study the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.

The following table outlines hypothetical computational studies that could be performed on this compound to investigate its chemical reactivity. The parameters listed are typical outputs of such computational investigations and are crucial for a detailed understanding of the reaction mechanisms.

| Potential Reaction Pathway | Proposed Computational Method | Key Parameters to be Calculated |

| Electrophilic addition of HBr to the double bond | DFT (B3LYP/6-31G(d)) | Transition State Geometries and Energies, Activation Energies for Markovnikov and anti-Markovnikov addition, Reaction Enthalpy |

| N-Acylation with Acetyl Chloride | Ab initio (MP2/cc-pVTZ) | Geometry of the tetrahedral intermediate, Energy of the transition state for acyl substitution, Proton affinity of the nitrogen atom |

| Palladium-catalyzed allylic amination | DFT with a pseudopotential for Pd | Energy profile of the catalytic cycle (oxidative addition, nucleophilic attack, reductive elimination), Influence of phosphine (B1218219) ligands on regioselectivity |

| Radical addition to the double bond | Unrestricted DFT | Relative stability of possible radical intermediates, Activation barriers for radical propagation steps |

These theoretical studies, while not yet published, would provide invaluable data on the fundamental chemical properties of this compound, guiding its use in synthesis and the development of new chemical transformations.

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of proton (¹H) and carbon (¹³C) signals and to establish connectivity and stereochemistry.

1D NMR (¹H, ¹³C) for Structural Confirmation

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the cyclobutyl, allylic, and amine protons. The cyclobutyl protons would likely appear as complex multiplets in the upfield region (approximately 1.6-2.5 ppm). The methine proton on the carbon bearing the amine and allyl groups (Cα) would resonate further downfield, coupled to the adjacent vinyl protons and the cyclobutane (B1203170) protons. The vinyl protons of the allyl group would produce characteristic signals in the olefinic region (typically 5.0-6.0 ppm), with the terminal CH₂ protons showing distinct chemical shifts and geminal coupling, and the internal CH proton appearing as a multiplet due to coupling with both the terminal vinyl protons and the Cα proton. The amine (NH₂) protons would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show seven distinct carbon signals. The cyclobutane ring would exhibit signals for its methine and methylene (B1212753) carbons. The Cα carbon, attached to the nitrogen, would be shifted downfield. The two carbons of the vinyl group would appear in the characteristic olefinic region (around 115-140 ppm).

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To resolve ambiguities from 1D spectra, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the cyclobutane ring and confirming the coupling between the Cα proton and the protons of the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon signal based on the chemical shift of the proton attached to it.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, which is critical for determining stereochemistry and conformational preferences. For 1-Cyclobutylprop-2-en-1-amine, NOESY could provide insights into the spatial relationship between the protons of the cyclobutane ring and the allyl group.

High-Resolution Mass Spectrometry and Chromatographic Coupling

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. Coupling MS with chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) allows for the analysis of complex mixtures and the determination of purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique suitable for polar and thermally labile molecules like amines. For this compound (C₇H₁₃N, monoisotopic mass: 111.1048 Da), ESI-MS in positive ion mode would be expected to prominently feature the protonated molecule, [M+H]⁺, at an m/z of 112.1121. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. Predicted data for other adducts, such as the sodium adduct [M+Na]⁺ (m/z 134.0940) and the potassium adduct [M+K]⁺ (m/z 150.0680), could also be observed. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 112.11208 |

| [M+Na]⁺ | 134.09402 |

| [M+NH₄]⁺ | 129.13862 |

| [M+K]⁺ | 150.06796 |

| [M-H]⁻ | 110.09752 |

| [M]⁺ | 111.10425 |

Table 1. Predicted m/z values for various adducts of this compound. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. This compound is sufficiently volatile for GC analysis. The GC retention time would serve as a characteristic identifier under specific column and temperature programming conditions. The mass spectrum obtained via electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 111, and a series of fragment ions characteristic of the structure. Key fragmentation pathways would likely involve the loss of the allyl group, cleavage of the cyclobutane ring, and loss of the amino group, providing a unique fragmentation pattern or "fingerprint" for the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that separates compounds in the liquid phase before mass analysis. uni.lu This method is particularly useful for purity analysis and can be adapted for preparative isolation. For this compound, reversed-phase LC using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with additives like formic acid or trifluoroacetic acid to improve peak shape and ionization) would be a standard approach. The compound would be detected by its UV absorbance (if any) and its mass-to-charge ratio by the mass spectrometer (typically ESI-MS). The retention time and the mass spectrum would together confirm the identity and purity of the compound in a given sample. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, MS/MS analysis would provide detailed insights into its molecular structure and connectivity. The fragmentation process typically begins with the ionization of the molecule, forming a molecular ion (M+•) or a protonated molecule ([M+H]+), which is then selected and subjected to collision-induced dissociation (CID).

The fragmentation of aliphatic and allylic amines is well-documented. rsc.orguni-saarland.de For this compound, the primary fragmentation pathways are expected to involve cleavages of the bonds adjacent to the nitrogen atom (α-cleavage), which is a characteristic feature of amines. uni-saarland.de The most significant fragmentation would likely be the loss of the largest alkyl substituent from the α-carbon, which in this case would be the cyclobutyl group, leading to a stable resonance-stabilized allylic cation. Another prominent fragmentation pathway could be the loss of an allyl radical to form a cyclobutylaminomethyl cation.

The stability of the resulting fragment ions is a crucial factor governing the fragmentation pattern. uni-saarland.de The generation of α-amino radical cations and iminium cations are common intermediates in the electrochemical oxidation and subsequent mass spectrometric analysis of tertiary and other amines. rsc.org

Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can be calculated for different adducts of the molecule. uni.lu These theoretical values can be compared with experimental data to aid in structural confirmation.

Table 1: Predicted Fragmentation and Collision Cross Section (CCS) Data for this compound

| Precursor Ion | Formula | Predicted Major Fragment Ion | Fragment m/z | Predicted CCS (Ų) [M+H]+ |

| [M+H]⁺ | C₇H₁₄N⁺ | [M+H - C₄H₇]⁺ (Loss of cyclobutyl radical) | 56.05 | 126.3 |

| [M+H]⁺ | C₇H₁₄N⁺ | [M+H - C₃H₅]⁺ (Loss of allyl radical) | 70.08 | 126.3 |

Note: The data in this table is based on theoretical fragmentation patterns for allylic amines and predicted CCS values from databases like PubChem. uni.lu Actual experimental results may vary.

Vibrational Spectroscopy

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of this compound, as a primary aliphatic amine, is expected to show several characteristic absorption bands. orgchemboulder.com

Key expected absorptions include:

N-H Stretching: Primary amines (R-NH₂) typically exhibit two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: The spectrum will show C-H stretching vibrations for both the sp² hybridized carbons of the allyl group (above 3000 cm⁻¹) and the sp³ hybridized carbons of the cyclobutyl ring and the propyl chain (below 3000 cm⁻¹).

N-H Bending (Scissoring): A characteristic medium to strong absorption for primary amines appears in the 1650-1580 cm⁻¹ range due to the N-H bending vibration. orgchemboulder.com

C=C Stretching: The allyl group's carbon-carbon double bond stretch is expected to produce a weak to medium band around 1645 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Cyclobutane Ring Vibrations: Substituted cyclobutane compounds show absorption bands that can be indicative of the ring system, although these can be variable. optica.org

N-H Wagging: A broad, strong band resulting from the out-of-plane N-H wagging is characteristic of primary amines and is typically observed in the 910-665 cm⁻¹ range. orgchemboulder.com

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |

| Alkene (=C-H) | Stretch | 3100 - 3010 | Medium |

| Alkane (C-H) | Stretch | 2980 - 2850 | Strong |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 | Medium-Strong |

| Alkene (C=C) | Stretch | ~1645 | Weak-Medium |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Weak-Medium |

| Primary Amine (N-H) | Wag | 910 - 665 | Strong, Broad |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar, symmetric bonds. For this compound, the C=C double bond and the C-C bonds of the cyclobutane ring are expected to produce strong signals in the Raman spectrum. Patents for other complex cyclobutane derivatives have included Raman spectroscopy for characterization. google.com

Key expected Raman shifts include:

C=C Stretching: The carbon-carbon double bond of the allyl group would give a strong and distinct band around 1645 cm⁻¹.

C-C Stretching: The symmetric stretching of the carbon-carbon single bonds within the cyclobutane ring would be Raman active.

C-H Stretching: The C-H stretching vibrations will also be visible, providing information on the sp², and sp³ hybridized carbons.

C-N Stretching: The C-N stretch is also expected to be Raman active.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis of the molecule.

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Alkene (C=C) | Stretch | ~1645 | Strong |

| Cyclobutane (C-C) | Ring Stretch (Symmetric) | 1000 - 800 | Medium-Strong |

| Alkane (C-H) | Stretch | 2980 - 2850 | Strong |

| Alkene (=C-H) | Stretch | 3100 - 3010 | Medium |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Medium |

Electronic Spectroscopy and Chiroptical Analysis

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be relatively simple.

The primary amine group contains a nitrogen atom with a lone pair of electrons. This allows for a weak n→σ* (non-bonding to sigma antibonding) transition, which typically occurs in the far UV region, often below 240 nm for aliphatic amines. researchgate.net

The allyl group contains a π system, which gives rise to a π→π* (pi to pi antibonding) transition. For isolated double bonds, this absorption is typically strong but occurs at wavelengths below 200 nm, making it difficult to observe with standard instruments.

Therefore, a UV-Vis spectrum of this compound in a standard solvent like ethanol (B145695) would likely show only the tail end of these absorptions, without a distinct λmax in the 200-800 nm range.

Table 4: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| Amine (-NH₂) | n→σ | < 240 | Low |

| Alkene (-C=C-) | π→π | < 200 | High |

X-ray Crystallography for Solid-State Structure Elucidation (if applicable to derivatives)

While a specific single-crystal X-ray diffraction study for this compound is not extensively documented in public literature, the structural analysis of its derivatives and related cyclobutane-containing compounds provides significant insights into its expected solid-state conformation. enamine.net X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering definitive proof of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

For derivatives of this compound, crystallographic analysis would be expected to reveal key structural features inherent to the cyclobutane system. ru.nl Studies on analogous cyclobutylamine (B51885) compounds show that the four-membered ring is not planar but adopts a puckered conformation to alleviate torsional and angle strain. This puckering is characterized by a folding angle that is typically around 25-35 degrees from planarity. The internal C-C-C bond angles are expected to be significantly compressed from the ideal tetrahedral angle of 109.5° to approximately 88°, a hallmark of the ring strain in cyclobutane systems.

Advanced Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the analysis of this compound, ensuring its chemical purity and quantifying its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary techniques for purity assessment, while chiral chromatography is specifically employed for separating its stereoisomers.

HPLC is a cornerstone technique for assessing the purity of synthesized chemical compounds. For a basic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. google.comgoogle.com This method utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial to protonate the amine group, ensuring good peak shape and retention characteristics. sielc.com

The purity of a sample is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the peak corresponding to this compound is compared to the total area of all observed peaks. This allows for a quantitative determination of purity, typically expressed as a percentage.

Table 1: Representative HPLC Purity Analysis of this compound

| Retention Time (min) | Peak Area | % Area | Identity |

| 2.85 | 15,230 | 0.45 | Impurity 1 |

| 4.52 | 3,368,900 | 99.35 | This compound |

| 5.18 | 6,780 | 0.20 | Impurity 2 |

Method Conditions: Column: C18, 4.6 x 150 mm, 5 µm; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid; Flow Rate: 1.0 mL/min; Detection: UV at 210 nm.

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. waters.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. unizar.es For primary amines, UPLC provides superior separation efficiency, allowing for better detection and quantification of trace impurities. lcms.czwaters.com

A UPLC method for this compound would use similar principles to HPLC (e.g., a C18 column and an acidified mobile phase) but with optimized parameters. The resulting chromatogram would show sharper, narrower peaks and a significantly reduced run time, improving sample throughput. sciex.com

Table 2: Representative UPLC Purity Analysis of this compound

| Retention Time (min) | Peak Area | % Area | Identity |

| 1.12 | 14,950 | 0.44 | Impurity 1 |

| 1.98 | 3,370,100 | 99.36 | This compound |

| 2.25 | 6,820 | 0.20 | Impurity 2 |

Method Conditions: Column: C18, 2.1 x 50 mm, 1.7 µm; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid; Flow Rate: 0.6 mL/min; Detection: UV at 210 nm.

As this compound contains a stereocenter, it exists as a pair of enantiomers (R and S). Distinguishing and quantifying these enantiomers is critical, as they can have different pharmacological or toxicological properties. This is accomplished using chiral chromatography, a specialized form of HPLC that employs a Chiral Stationary Phase (CSP). mdpi.comgoogle.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of chiral amines. mdpi.comnih.gov The mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), can be adjusted to optimize the separation. The enantiomeric excess (ee) is a measure of the purity of one enantiomer relative to the other and is calculated from the peak areas of the two enantiomers in the chromatogram. uma.es

Table 3: Chiral HPLC Analysis for Enantiomeric Excess (ee) of this compound

| Retention Time (min) | Peak Area | Identity |

| 8.31 | 1,785,600 | (S)-1-Cyclobutylprop-2-en-1-amine |

| 9.54 | 18,220 | (R)-1-Cyclobutylprop-2-en-1-amine |

| Enantiomeric Excess (ee %) | 97.9% |

Calculation: ee % = [ |(Area S) - (Area R)| / |(Area S) + (Area R)| ] x 100 Method Conditions: Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 4.6 x 250 mm; Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% Diethylamine; Flow Rate: 1.0 mL/min; Detection: UV at 220 nm.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the electronic behavior of 1-Cyclobutylprop-2-en-1-amine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals, charge distribution, and bonding characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational efficiency. wikipedia.orgmpg.de DFT calculations for this compound would typically employ a functional, such as B3LYP or M06-2X, and a suitable basis set (e.g., 6-311++G(d,p)) to model its electronic structure. nih.gov

Such studies would yield crucial information about the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov DFT can also be used to generate electron density maps and molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

Note: The data in this table is hypothetical and for illustrative purposes.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties for this compound. acs.org

These calculations can be used to obtain precise values for bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's geometry. Furthermore, ab initio methods are valuable for calculating properties such as polarizability and hyperpolarizability, which are important for understanding the molecule's response to external electric fields and its potential applications in nonlinear optics. nih.gov

Molecular Dynamics and Conformational Sampling

The flexibility of the cyclobutyl ring and the propenylamine side chain in this compound makes it a suitable candidate for molecular dynamics and conformational sampling studies. These methods explore the molecule's dynamic behavior and the various shapes it can adopt.

Simulation of Dynamic Behavior

Molecular dynamics (MD) simulations would model the movement of the atoms in this compound over time by solving Newton's equations of motion. acs.org Such simulations can provide insights into the molecule's flexibility and how it behaves in different environments, such as in a solvent or at various temperatures. nih.govresearchgate.net By analyzing the trajectories of the atoms, it is possible to identify characteristic motions, such as the puckering of the cyclobutyl ring or the rotation around the single bonds in the side chain. mdpi.com

Global Conformational Search and Energy Minimization

A global conformational search would aim to identify all possible stable conformations of this compound. acs.orgyoutube.com This can be achieved through various algorithms, such as systematic grid searches, Monte Carlo methods, or low-mode searches. youtube.comwustl.edu Once a set of conformers is generated, their energies are minimized to find the most stable structures. nih.gov

The results of a conformational analysis would reveal the relative energies of different conformers and the energy barriers between them. This information is crucial for understanding the molecule's preferred shape and how easily it can transition between different conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 1 (Equatorial, Anti) | 0.00 | 75 |

| 2 (Axial, Anti) | 1.25 | 15 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectrum is of particular interest. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide accurate predictions of ¹H and ¹³C chemical shifts. nih.govmodgraph.co.uk These predicted shifts can be compared with experimental data to confirm the molecule's structure and assign specific resonances to individual atoms. aip.orgresearchgate.net

The vibrational frequencies of this compound, which correspond to the peaks in its Infrared (IR) spectrum, can also be calculated using DFT. researchgate.netdtic.mil The calculated frequencies are often scaled to account for systematic errors in the theoretical methods. nih.gov These predictions can help in assigning the vibrational modes observed in an experimental IR spectrum. arxiv.orgoup.com

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis) of this compound. mdpi.comarxiv.orgyoutube.com This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths in the UV-Vis spectrum. chemrxiv.orgyoutube.com

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (CH-NH₂) | 3.5 ppm |

| ¹³C NMR Chemical Shift (C=C) | 130 ppm |

| IR Vibrational Frequency (N-H stretch) | 3350 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational Frequency Calculations

Computational methods can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. Following a geometry optimization of the molecule's ground state structure, a frequency calculation is performed at the same level of theory. This analysis yields a set of harmonic vibrational frequencies and their corresponding intensities. psu.edunih.gov These calculated frequencies are often systematically scaled by a small factor to better match experimental data, accounting for anharmonicity and methodological approximations.

The predicted IR spectrum is invaluable for identifying characteristic functional groups. For this compound, key vibrational modes would include the N-H stretches of the primary amine, the C=C stretch of the vinyl group, and various C-H and C-C stretching and bending modes of the cyclobutyl and propyl fragments.

Table 2: Predicted Key Vibrational Frequencies This table contains hypothetical data representative of values that would be obtained from DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (asymmetric) | 3380 | Stretching of the two N-H bonds in the amine group. |

| N-H Stretch (symmetric) | 3310 | Symmetric stretching of the N-H bonds. |

| C-H Stretch (sp²) | 3085 | Stretching of C-H bonds on the vinyl group. |

| C-H Stretch (sp³) | 2950-2850 | Stretching of C-H bonds on the cyclobutyl ring and methine. |

| C=C Stretch | 1645 | Stretching of the carbon-carbon double bond. |

| N-H Bend (scissoring) | 1610 | Bending motion of the H-N-H angle. |

| C-N Stretch | 1150 | Stretching of the carbon-nitrogen single bond. |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides a powerful lens for exploring the energetics and pathways of chemical reactions. By mapping the potential energy surface, researchers can identify stable intermediates (Int) and high-energy transition states (TS) that connect reactants to products. This is crucial for understanding reaction feasibility, kinetics, and selectivity. rsc.org

For this compound, a relevant reaction to study would be the stereoselective allylic amination or hydroamination processes. nih.govnih.gov Using DFT, one could model the reaction coordinate for, as an example, the addition of an electrophile to the double bond. The process involves locating the geometry of the transition state and confirming it is a first-order saddle point on the potential energy surface (characterized by a single imaginary frequency). The calculated energy difference between the reactants and the transition state yields the activation energy (ΔG‡), which is a key determinant of the reaction rate. Such studies can reveal whether a reaction is kinetically or thermodynamically controlled and explain observed stereochemical outcomes. acs.org

Prediction of Physicochemical Descriptors and Topological Properties

A wide range of molecular properties, crucial for applications in medicinal chemistry and materials science, can be predicted computationally. These descriptors help to estimate a compound's behavior in various environments. For this compound, several key descriptors can be calculated using established algorithms.